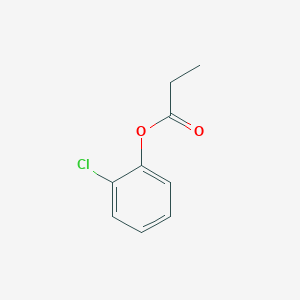

2-Chlorophenyl propionate

Description

Properties

IUPAC Name |

(2-chlorophenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXKLRCRMYJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323566 | |

| Record name | 2-chlorophenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60202-89-3 | |

| Record name | Propanoic acid, 2-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60202-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060202893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chlorophenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-chlorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chlorophenyl Propionate

Direct Esterification Protocols

Direct esterification, a cornerstone of organic synthesis, provides a straightforward route to 2-chlorophenyl propionate (B1217596). This method typically involves the reaction of an alcohol with a carboxylic acid or its derivative, leading to the formation of an ester and a byproduct, usually water. mdpi.com

Condensation of 2-Chlorophenol (B165306) with Propionic Acid Derivatives

The most common direct esterification method for producing 2-chlorophenyl propionate is the condensation reaction between 2-chlorophenol and a suitable propionic acid derivative. The selection of the propionic acid derivative, either propionic acid itself or a more reactive species like propionyl chloride, significantly influences the reaction conditions and outcomes.

When propionic acid is used, the reaction is a classic Fischer esterification. This equilibrium-controlled process involves the reaction of 2-chlorophenol with propionic acid, typically in the presence of a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the phenol (B47542). cerritos.edu

Alternatively, for a more rapid and often irreversible reaction, propionyl chloride can be employed. In this case, the high reactivity of the acid chloride facilitates the reaction with 2-chlorophenol, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. This method, known as the Schotten-Baumann reaction, generally proceeds under milder conditions and can lead to higher yields.

Optimization of Stoichiometric Ratios and Reaction Conditions

To maximize the yield of this compound and minimize side reactions, careful optimization of stoichiometric ratios and reaction conditions is crucial. In Fischer esterification, Le Chatelier's principle is often applied to drive the equilibrium towards the product side. cerritos.edu This can be achieved by using an excess of one of the reactants, typically the less expensive one, or by removing the water formed during the reaction through azeotropic distillation or the use of a dehydrating agent.

The choice of solvent, reaction temperature, and reaction time are also critical parameters. Non-polar solvents are often preferred for azeotropic water removal. The temperature is typically elevated to increase the reaction rate, but it must be controlled to prevent unwanted side reactions or degradation of the reactants and products.

Interactive Table: Optimization Parameters for Direct Esterification

| Parameter | Fischer Esterification (with Propionic Acid) | Schotten-Baumann Reaction (with Propionyl Chloride) |

|---|---|---|

| Stoichiometry | Excess of 2-chlorophenol or propionic acid | Near equimolar ratios, or slight excess of propionyl chloride |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., pyridine (B92270), triethylamine) |

| Solvent | Toluene, hexane (B92381) (for azeotropic water removal) | Dichloromethane, diethyl ether |

| Temperature | Reflux | Room temperature to gentle heating |

| Byproduct Removal | Azeotropic distillation of water | Neutralization of HCl with base |

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways that are more efficient and environmentally benign compared to stoichiometric methods. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. This often leads to high activity and selectivity due to the good accessibility of the catalytic sites.

Mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and traditional catalysts for Fischer esterification. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of propionic acid by the mineral acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-chlorophenol. mdpi.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces this compound.

The catalytic activity of these mineral acids is high; however, their use is associated with challenges such as corrosion, difficulty in separation from the reaction mixture, and the generation of acidic waste streams. mdpi.com

Lewis acids are electron pair acceptors and can also effectively catalyze esterification reactions. nih.gov They function by coordinating to the carbonyl oxygen of the carboxylic acid or its derivative, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. nih.gov This activation facilitates the nucleophilic attack by the alcohol.

Common Lewis acids that can be employed for this purpose include metal halides such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). nih.gov The choice of the Lewis acid can influence the reaction rate and selectivity. A plausible mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of propionyl chloride, followed by nucleophilic attack from 2-chlorophenol. The subsequent elimination of the Lewis acid and a proton yields the final ester product.

The use of Lewis acids can sometimes offer advantages over Brønsted acids, such as milder reaction conditions and different selectivities. However, many traditional Lewis acids are sensitive to moisture and can be difficult to handle.

Interactive Table: Comparison of Homogeneous Catalysts

| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Mineral Acids | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Coordination to carbonyl oxygen | Milder conditions, potential for different selectivity | Moisture sensitive, separation challenges |

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, which often leads to more environmentally benign and economically viable processes. For the synthesis of this compound, solid acid catalysts and immobilized enzyme systems represent promising approaches.

Solid Acid Catalysts (e.g., Montmorillonite (B579905) Clays (B1170129), Heteropoly Acids)

Solid acid catalysts are a cornerstone of green chemistry, providing an alternative to corrosive and difficult-to-handle liquid acids. Montmorillonite clays and heteropoly acids (HPAs) are notable examples that have been explored for esterification reactions.

Montmorillonite Clays: These naturally occurring aluminosilicate (B74896) clays possess both Brønsted and Lewis acid sites, making them effective catalysts for a variety of organic transformations, including esterification. jocpr.com The esterification of phenols with carboxylic acids can be efficiently carried out by refluxing the reactants with a clay catalyst in a suitable solvent. ias.ac.in While specific studies on the synthesis of this compound using montmorillonite are not extensively detailed in publicly available research, the general applicability of these clays to ester synthesis suggests a viable pathway. The reaction would likely involve the direct esterification of 2-chlorophenol with propionic acid or its anhydride (B1165640) in the presence of an acid-activated montmorillonite clay.

Heteropoly Acids (HPAs): HPAs are complex proton acids that exhibit extremely high acidity and can function as efficient catalysts in both homogeneous and heterogeneous systems. tandfonline.com Their use in the synthesis of esters has been shown to be highly effective, often resulting in excellent yields. rsc.org For instance, the cesium salt of tungstophosphoric acid (Cs2.5H0.5PW12O40) has been successfully employed as a heterogeneous catalyst for the liquid-phase acetylation of various alcohols with acetic anhydride at room temperature, achieving good to excellent yields. rsc.org This suggests that a similar HPA-catalyzed system could be adapted for the propionylation of 2-chlorophenol.

Furthermore, the combination of heteropoly acids with microwave irradiation has been demonstrated to dramatically reduce reaction times for ester synthesis from hours to minutes, while still achieving high yields (≥98%). researchgate.net This synergy highlights the potential for developing highly efficient processes for the production of this compound.

A comparative look at the efficiency of different solid acid catalysts in esterification is presented in the table below, based on generalized findings in the field.

| Catalyst Type | Typical Reaction Conditions | General Yields | Key Advantages |

| Montmorillonite Clays | Reflux in organic solvent | Good to Excellent | Low cost, readily available, environmentally friendly |

| Heteropoly Acids | Room temperature to mild heating | Excellent | High acidity, high selectivity, reusable |

Immobilized Enzyme Systems

Enzymatic catalysis, particularly with the use of lipases, offers a highly selective and environmentally friendly route for ester synthesis. Immobilizing the enzyme on a solid support enhances its stability and allows for easy separation and reuse, making the process more cost-effective for industrial applications.

Lipases are known to catalyze the esterification and transesterification of a wide range of substrates. The synthesis of various fatty acid ethyl esters has been successfully demonstrated using immobilized lipases, with some systems showing enhanced activity under ultrasonic irradiation. nih.govmdpi.com For instance, lipases A and B from Candida antarctica immobilized on magnetic nanoparticles have been used for the synthesis of ethyl butyrate, achieving conversions of up to 99.2% and 97.5% respectively. nih.gov

While direct reports on the lipase-catalyzed synthesis of this compound are scarce, the broad substrate specificity of many lipases suggests this is a feasible approach. The reaction could proceed via direct esterification of 2-chlorophenol with propionic acid or through transesterification using a propionate ester like ethyl propionate. The use of ultrasound could potentially enhance the reaction rate and yield. redalyc.org

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is particularly well-suited for the synthesis of esters from phenols. researchgate.net

The general principle involves the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from the aqueous phase (e.g., the phenoxide ion) into the organic phase where it can react with the organic-soluble reactant (e.g., an acyl chloride). mdpi.com

Liquid-Liquid PTC Systems

In a liquid-liquid PTC system, the reaction between an aqueous solution of the deprotonated phenol and an organic solution of the acylating agent is facilitated by the catalyst. The esterification of phenols with aliphatic acid chlorides has been shown to proceed with good to quantitative yields in a basic bi-phasic aqueous-organic medium. researchgate.net This method allows for the easy separation of the product by simple phase separation. For unhindered phenols, the reactions are often rapid and efficient.

Solid-Liquid PTC Systems

Solid-liquid PTC involves the reaction of a solid reactant with a liquid reactant in the presence of a catalyst. This approach can be advantageous as it can sometimes avoid the use of water, which might otherwise lead to hydrolysis of the acylating agent. researchgate.net The esterification of organic acids using a solid base like potassium carbonate and a phase transfer catalyst in an organic solvent has been reported. phasetransfercatalysis.com The addition of a small, optimized amount of water can sometimes significantly enhance the reaction rate in solid-liquid PTC systems. phasetransfercatalysis.com

| PTC System | Typical Reactants | Catalyst Example | General Observations |

| Liquid-Liquid | 2-Chlorophenol (in aq. base), Propionyl chloride (in organic solvent) | Tetrabutylammonium bromide | Good to quantitative yields, easy product separation. |

| Solid-Liquid | Potassium 2-chlorophenoxide (solid), Propionyl chloride (in organic solvent) | Tetrabutylammonium chloride | Can avoid hydrolysis of acyl chloride, may be enhanced by small amounts of water. |

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times and high energy consumption, advanced techniques like microwave-assisted and ultrasound-assisted synthesis have been explored for a variety of organic reactions, including esterification.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently and uniformly heating the reaction mixture. mdpi.com This technique has been successfully applied to the esterification of carboxylic acids, leading to significant reductions in reaction time. mdpi.com As previously mentioned, the use of microwave heating in conjunction with heteropoly acid catalysts for ester synthesis has proven to be highly effective. researchgate.net The application of microwave-assisted synthesis for the production of this compound is expected to offer similar advantages in terms of reduced reaction times and potentially improved yields.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. asianpubs.org This technique has been utilized in the synthesis of various organic compounds. nih.gov In the context of esterification, ultrasound has been shown to improve the performance of immobilized lipase (B570770) catalysts in the synthesis of fatty acid ethyl esters. nih.govredalyc.org This suggests that an ultrasound-assisted enzymatic synthesis of this compound could be a viable and efficient method.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes, increased product yields, and fewer side products compared to conventional heating methods. The application of microwaves can be particularly effective for esterification reactions. In the context of this compound synthesis, microwave irradiation can be used to facilitate the esterification of 2-chlorophenol with propionic acid or its derivatives. Enzymatic esterification processes, which are known for their high selectivity, can also be significantly enhanced by microwave assistance, achieving high conversion rates in minutes.

| Reactants | Catalyst Type | Microwave Power | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Fatty Acid + Isopropyl Alcohol | Enzyme (Lipase) | 20% | 1 min | ~95% | |

| N-acetyl-L-phenylalanine + Alcohol | Modified Mukaiyama's Reagent | Not Specified (80 °C) | 15 min | High | |

| Aryl/Alkyl Acids + Alcohols | N-Fluorobenzenesulfonimide (NFSi) | Not Specified | Variable | High |

Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. In a flow system, reactants are continuously pumped through a reactor, often a heated tube or a column packed with a heterogeneous catalyst. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. For the synthesis of this compound, a continuous flow process could involve passing a mixture of 2-chlorophenol and a propionylating agent through a packed-bed reactor containing a solid acid catalyst, such as a phenolsulphonic acid—formaldehyde resin (PAFR). This approach eliminates the need for catalyst separation from the final product and can run for extended periods without loss of catalytic activity, making it highly suitable for industrial-scale production.

| Catalyst | System Type | Key Advantage | Potential Application | Reference |

|---|---|---|---|---|

| Phenolsulfonic Acid–Formaldehyde Resin (PAFR) | Packed-Bed Reactor | High yield without water removal; reusable. | Direct esterification of acids and alcohols. | |

| Solid Acid Catalysts | Packed Column | High conversion rates, mass-producible catalyst. | Ester-based biofuel production. |

Solvent-Free Reaction Conditions

Solvent-free synthesis, also known as solid-state reaction or neat reaction, is a key principle of green chemistry that aims to reduce pollution and operational costs by eliminating the need for organic solvents. Reactions are carried out by mixing the neat reactants, sometimes with a solid catalyst, and applying energy through heating, grinding, or irradiation. The esterification of phenols to produce compounds like this compound can be effectively achieved under solvent-free conditions. One reported method involves heating a phenol with acetic anhydride at a specific temperature (e.g., 120 °C) without any acid or base catalyst. Alternatively, solid acid catalysts, such as sulfonic acid-functionalized mesoporous solids, can be employed to facilitate the reaction between the phenol and a carboxylic acid under solventless conditions, offering high catalytic activity and easy recovery.

| Method | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Catalyst-Free Thermal | Phenol + Acetic Anhydride | 120 °C | No catalyst required, simple procedure. | |

| Heterogeneous Catalysis | Glycerol + p-Methoxycinnamic Acid | Heat, Sulfonic Acid Mesoporous Solid | High activity, reusable catalyst. | |

| Base-Mediated | Phenyl Esters + Aryl Amines | NaH | Transition metal-free amide synthesis. |

Multi-Step Synthesis from Precursors

Traditional synthesis often involves multi-step pathways starting from readily available chemical precursors.

Routes from Phenolic Intermediates

The most direct and conventional route to this compound is the esterification of a phenolic intermediate, specifically 2-chlorophenol. This transformation can be accomplished using several standard methods.

Fischer Esterification: This method involves reacting 2-chlorophenol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, typically under reflux conditions. The reaction is an equilibrium process, and water is removed to drive it towards the product.

Acylation with Acid Chlorides: A more reactive approach is the acylation of 2-chlorophenol with propionyl chloride. This reaction is often performed in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. The reaction is typically rapid and high-yielding.

Acylation with Acid Anhydrides: Propionic anhydride can also be used as the acylating agent. This reaction is generally less vigorous than using an acid chloride and can be catalyzed by acids or bases. It offers an advantage by producing propionic acid as a byproduct, which is less corrosive than HCl.

| Reagent | Catalyst/Base | Byproduct | General Conditions | Reference |

|---|---|---|---|---|

| Propionic Acid | H₂SO₄ (catalytic) | Water | Reflux, water removal | |

| Propionyl Chloride | Pyridine (stoichiometric) | Pyridine-HCl Salt | Cooling, then gentle heating | |

| Propionic Anhydride | Acid or Base (catalytic) | Propionic Acid | Elevated temperature |

Routes from Alpha-Halo Carboxylic Acids and Esters

An alternative, though more indirect, pathway to aryl propionates involves alpha-halo carboxylic acids or their esters. One plausible route begins with a Williamson ether synthesis, where the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) reacts with an ester of 2-bromopropionic acid. This forms an intermediate which can then be further processed. A more direct method involves the reaction of a phenol with 2-chloropropionic acid under basic conditions to yield a 2-phenoxypropionic acid. This acid intermediate would then require a subsequent esterification step to yield the final product. Another approach is the Michael addition of a phenol to an acrylate (B77674) ester, such as methyl acrylate, catalyzed by a base, to form an aryl-substituted propionic acid ester.

Derivations from Nitrile Precursors

Synthesizing this compound from nitrile precursors is a multi-step process that relies on fundamental organic transformations. A typical sequence would begin with a suitable nitrile, such as 2-chlorobenzonitrile. The core of this method involves the hydrolysis of the nitrile group (–C≡N) to a carboxylic acid group (–COOH). This hydrolysis is usually carried out under strong acidic or basic conditions with heating. The resulting 2-chlorobenzoic acid would then need to be converted to the target propionate. This would require a separate multi-step process to add the additional carbon atom and then esterify, making this a less common and more complex route for this specific target molecule. More advanced methods, such as the palladium-catalyzed α-arylation of nitriles, could theoretically be used to form the α-aryl nitrile skeleton, which could then be hydrolyzed and esterified. However, for the synthesis of this compound, routes starting from phenolic intermediates are significantly more direct.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials. While dedicated literature on green synthesis pathways for this specific ester is not abundant, the core tenets of green chemistry can be applied to its conventional synthetic routes, primarily esterification, to identify significant opportunities for improvement.

The primary goals in designing a greener synthesis for this compound include maximizing atom economy, employing catalytic reagents over stoichiometric ones, utilizing safer solvents, and designing for energy efficiency. organic-chemistry.org

Atom Economy

| Synthetic Route | Reaction | Byproduct | Theoretical Atom Economy (%) |

|---|---|---|---|

| Direct Esterification (Fischer) | 2-Chlorophenol + Propionic Acid → this compound + H₂O | Water | ~91.1% |

| Acyl Chloride Method | 2-Chlorophenol + Propionyl Chloride → this compound + HCl | Hydrochloric Acid | ~83.5% |

| Anhydride Method | 2-Chlorophenol + Propionic Anhydride → this compound + Propionic Acid | Propionic Acid | ~71.4% |

Catalysis and Safer Reagents

The choice of catalyst is paramount in a green synthetic design. Traditional Fischer esterification often relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste during neutralization. A greener approach involves the use of solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Dowex H+), or supported metal oxides. nih.govnih.gov These heterogeneous catalysts are easily recoverable by filtration, reusable over multiple cycles, and often exhibit high selectivity, thereby simplifying purification processes and minimizing waste. mdpi.com

Enzymatic catalysis offers another highly sustainable alternative. Lipases, for example, can catalyze esterification under very mild conditions (near-neutral pH and ambient temperature), which drastically reduces energy consumption. nih.gov This method is highly specific, often eliminating the need for protecting groups in more complex molecules and generating minimal waste. acs.org

Energy Efficiency and Alternative Reaction Conditions

Minimizing energy input is a core principle of green chemistry. organic-chemistry.org Conventional heating methods, which often require prolonged reaction times at reflux temperatures, are energy-intensive. Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. ijettjournal.org Microwave irradiation can accelerate reaction rates dramatically, reducing reaction times from hours to minutes, which leads to substantial energy savings and often improves product yields. nih.govuwlax.edu

Solvent-free, or "dry media," reactions represent another significant advancement. rsc.org By performing the esterification without a solvent, either by using one of the reactants in excess as the reaction medium or by adsorbing the reactants onto a solid support, waste generation from solvents is completely eliminated. researchgate.net Research has shown that combining solvent-free conditions with microwave activation or mechanochemical methods like ball-milling can lead to highly efficient and environmentally friendly ester synthesis. rsc.orgnih.gov

Evaluation of Synthetic Strategies

A comparative analysis of different synthetic strategies highlights the trade-offs between traditional and greener methods for producing this compound.

| Synthetic Strategy | Key Green Principle Addressed | Advantages | Challenges |

|---|---|---|---|

| Traditional Fischer Esterification | High Atom Economy | Inexpensive reagents, high atom economy. | Requires corrosive acid catalyst, high energy input (heating), generates acidic waste. |

| Solid Acid Catalysis | Catalysis, Waste Prevention | Reusable/recyclable catalyst, simplified product purification, reduced corrosive waste. nih.govmdpi.com | Catalyst may require activation; potential for lower activity compared to homogeneous catalysts. |

| Enzymatic Synthesis | Energy Efficiency, Safer Chemistry | Mild reaction conditions (ambient temp/pressure), high selectivity, biodegradable catalyst. nih.gov | Enzymes can be expensive, slower reaction rates, potential for substrate inhibition. |

| Microwave-Assisted Synthesis | Energy Efficiency | Drastically reduced reaction times, lower energy consumption, often improved yields. ijettjournal.orguwlax.edu | Requires specialized equipment, potential for localized overheating. |

| Solvent-Free Synthesis | Waste Prevention (Solvents) | Eliminates solvent waste, simplifies workup, reduces environmental impact. rsc.orgresearchgate.net | May not be suitable for all substrates; can pose challenges for heat and mass transfer. |

By integrating principles such as the use of recyclable catalysts, alternative energy sources like microwaves, and solvent-free conditions, the synthesis of this compound can be significantly improved to align with the goals of sustainability and green chemistry.

Chemical Transformations and Reactivity of 2 Chlorophenyl Propionate

Hydrolytic Transformations

Hydrolysis, a reaction with water, is a fundamental transformation for esters, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. viu.ca For 2-chlorophenyl propionate (B1217596), this process yields propionic acid and 2-chlorophenol (B165306). The reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

The acid-catalyzed hydrolysis of 2-chlorophenyl propionate is a reversible equilibrium process. fiveable.melibretexts.org The reaction mechanism, typically designated as A-AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves several key steps. Initially, the carbonyl oxygen of the ester is protonated by an acid catalyst, such as the hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, the 2-chlorophenol moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting carbonyl regenerates the acid catalyst and yields propionic acid. libretexts.org

To drive the equilibrium towards the products (propionic acid and 2-chlorophenol), a large excess of water is typically employed. libretexts.org The mechanism is the microscopic reverse of the Fischer esterification process. quora.com

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred to the 2-chlorophenoxy group, making it a better leaving group.

Elimination: The C-O bond cleaves, releasing 2-chlorophenol.

Deprotonation: The protonated carboxylic acid is deprotonated, regenerating the acid catalyst.

Studies on related compounds, such as p-chlorophenyl-2-furohydroxamic acid, confirm that the acid-catalyzed hydrolysis mechanism involves a rapid initial protonation followed by a rate-determining nucleophilic attack by water. researchgate.net

In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), this compound undergoes base-catalyzed hydrolysis in a process known as saponification. semanticscholar.org Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible.

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the 2-chlorophenoxide ion as the leaving group and forming propionic acid. In the final, rapid, and irreversible step, the newly formed propionic acid, being acidic, immediately transfers a proton to the strongly basic 2-chlorophenoxide ion or another hydroxide ion. This acid-base reaction forms a carboxylate salt (propionate) and 2-chlorophenol, driving the reaction to completion.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Mechanism | A-AC2 | B-AC2 (Nucleophilic Acyl Substitution) |

| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Alkoxide Intermediate |

| Final Products | Propionic Acid + 2-Chlorophenol | Propionate Salt + 2-Chlorophenol |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org this compound can react with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (alkyl propionate) and 2-chlorophenol. wikipedia.org

R-COO-R' + R''-OH ⇌ R-COO-R'' + R'-OH

This reaction is an equilibrium process. wikipedia.org To favor the formation of the desired product, reaction conditions can be manipulated, such as using a large excess of the reactant alcohol or removing one of the products (e.g., 2-chlorophenol) as it forms. wikipedia.orgmdpi.com

Acid-catalyzed transesterification proceeds via a mechanism similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-catalyzed transesterification involves an alkoxide ion (R'O⁻) as the nucleophile, which attacks the carbonyl carbon of the ester.

This reaction is fundamental in various industrial applications, most notably in the production of biodiesel from vegetable oils. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution on this compound can theoretically occur at two primary sites: the carbonyl carbon of the ester group (nucleophilic acyl substitution) or the aromatic ring (nucleophilic aromatic substitution).

The hydrolysis and transesterification reactions discussed above are examples of nucleophilic acyl substitution. Other strong nucleophiles can also displace the 2-chlorophenoxy group.

Nucleophilic aromatic substitution (SNAAr) on the chlorophenyl ring is generally challenging. wikipedia.org Aryl halides are typically resistant to nucleophilic substitution because the C-X bond has partial double-bond character due to resonance, and the Sɴ2 backside attack is sterically impossible. libretexts.org However, this type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). wikipedia.orglibretexts.orgmasterorganicchemistry.com The propionate group is not a strong electron-withdrawing group, so forcing a nucleophile to replace the chlorine on the ring would require harsh reaction conditions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is dictated by the directing effects of the two existing substituents: the chlorine atom and the propionate ester group (-O-CO-CH₂CH₃).

Chlorine (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect (-I effect). However, it is an ortho, para-director because its lone pair electrons can be donated through resonance (+M effect), which stabilizes the cationic intermediate (sigma complex) when the attack occurs at the ortho and para positions. oneonta.eduyoutube.com

Propionate Ester Group (-O-CO-R): The oxygen atom directly attached to the ring has lone pairs that can be donated into the ring via resonance (+M effect). This makes the group activating and an ortho, para-director. organicchemistrytutor.comwou.edu

The directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho and para to the ester group. The chlorine is at position 2 (an ortho position). Therefore, the incoming electrophile will be directed to position 4 (para to the ester and meta to the chlorine) and position 6 (ortho to the ester and para to the chlorine). Steric hindrance from the adjacent propionate group might slightly disfavor substitution at the 6-position compared to the 4-position.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -Cl | Withdrawing (Deactivating) | Donating | Weakly Deactivating | Ortho, Para |

| -O-CO-R | Withdrawing (ester C=O) | Donating (ether O) | Activating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions.

Functional Group Interconversions on the Propionate Chain

The propionate portion of the molecule is also susceptible to chemical modification. The ester functional group can be transformed into other functional groups through various reactions.

Reduction: The ester can be reduced to alcohols. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester and reduce the propionyl group to 1-propanol (B7761284), also liberating 2-chlorophenol.

Conversion to other Carboxylic Acid Derivatives: While less common for an aryl ester, it is mechanistically possible to convert the ester to other derivatives like amides by reacting it with amines, though this often requires harsh conditions or specific catalysts.

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon) in the propionate chain has acidic protons. In the presence of a strong, non-nucleophilic base, this proton can be removed to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations, allowing for the formation of new carbon-carbon bonds and further elaboration of the propionate side chain. fiveable.me

C-C Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, allowing for the construction of more complex molecular skeletons. illinois.eduorganic-chemistry.org While specific literature detailing C-C bond forming reactions directly on this compound is not extensively covered, the principles can be applied, and related structures demonstrate the feasibility of such transformations. Transition metal-catalyzed cross-coupling reactions are a common strategy for creating C-C bonds with aryl halides. illinois.edu

In a relevant study, methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates were successfully synthesized in good yields through a C-C bond formation process. rsc.orgrsc.org This reaction involved reacting a corresponding acetate with C-active nucleophiles in the presence of a catalyst, demonstrating that the chlorophenyl moiety is amenable to participating in sophisticated bond-forming reactions. rsc.orgrsc.org This suggests that the aromatic ring of this compound could similarly be functionalized through catalytic methods that activate C-H or C-Cl bonds for coupling with various carbon-based nucleophiles. organic-chemistry.org

Conversion to Hydrazides

The ester functional group in this compound can be readily converted into a hydrazide. This transformation is typically achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate (N₂H₄·H₂O). orgsyn.orgmdpi.com This reaction is a nucleophilic acyl substitution, where the nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

This process is a well-established method for synthesizing hydrazides, which are crucial intermediates for producing a wide range of heterocyclic compounds. orgsyn.orgnih.gov For instance, a study on a structurally similar compound, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate, demonstrated its successful conversion to 3-[(4-chlorophenyl)sulfonyl] propane hydrazide by reacting it with hydrazine hydrate. researchgate.net Similarly, saponification and subsequent hydrazinolysis of other model esters have been shown to produce the corresponding hydrazides effectively. rsc.org Following these established procedures, this compound would react with hydrazine hydrate to yield 2-Chlorophenylpropionohydrazide.

Comparative Reactivity Studies of Structural Analogues

The reactivity of this compound can be understood and predicted by comparing it to structural analogues. The electronic effects of substituents on the aromatic ring and the nature of the ester group both play critical roles in determining the kinetics and outcomes of chemical reactions.

Substituent Effects on Reaction Kinetics

Substituents on a benzene (B151609) ring significantly influence its reactivity toward electrophilic aromatic substitution (EAS) by altering the electron density of the ring. lumenlearning.com Groups that donate electrons activate the ring, accelerating the reaction, while electron-withdrawing groups deactivate the ring, slowing the reaction down. lumenlearning.comlibretexts.org

In this compound, the aromatic ring has two substituents: a chloro group and a propionate group.

Chloro Group: Halogens like chlorine are considered deactivating groups because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating). lumenlearning.com This withdrawal of electron density makes the ring less nucleophilic and thus less reactive in EAS reactions compared to unsubstituted benzene. lumenlearning.com

Propionate Group: The ester group (-OCOC₂H₅) is also deactivating. The carbonyl adjacent to the oxygen atom pulls electron density away, which in turn draws electron density from the aromatic ring, further reducing its reactivity.

Kinetic studies on the nitration of various benzene derivatives provide a clear illustration of these effects.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

|---|---|---|

| -OH (Phenol) | 1,000 | Strongly Activating |

| -CH₃ (Toluene) | 25 | Activating |

| -H (Benzene) | 1 | Reference |

| -Cl (Chlorobenzene) | 0.033 | Deactivating |

| -CO₂Et (Ethyl Benzoate) | 0.0037 | Deactivating |

| -NO₂ (Nitrobenzene) | 6 x 10⁻⁸ | Strongly Deactivating |

Table 1. Relative rates of nitration for various substituted benzenes, illustrating the impact of activating and deactivating groups on reaction kinetics. lumenlearning.com

Influence of Ester Group Variations (e.g., Methyl vs. Ethyl)

Variations in the alkyl portion of the ester group (e.g., comparing a propionate, -OCOC₂H₅, with a methyl ester/acetate, -OCOCH₃) primarily influence reactions at the carbonyl carbon rather than the aromatic ring. The electronic effect of changing the alkyl chain length on the aromatic ring's reactivity is generally considered negligible due to the distance and insulation provided by the intervening oxygen and carbonyl group.

The main influence is steric. In reactions involving nucleophilic attack at the ester's carbonyl carbon, such as hydrazinolysis or saponification, the size of the alkyl group can affect the reaction rate. A bulkier alkyl group may create more steric hindrance, slightly impeding the approach of the nucleophile and thus slowing the reaction.

| Ester Group (Analogue) | Alkyl Group | Relative Steric Hindrance | Predicted Effect on Reaction Rate at Carbonyl Carbon |

|---|---|---|---|

| Acetate | -CH₃ | Low | Baseline |

| Propionate | -CH₂CH₃ | Moderate | Slightly Slower |

| Butyrate | -CH₂CH₂CH₃ | Slightly Higher | Slower |

| Pivalate | -C(CH₃)₃ | High | Significantly Slower |

Table 2. Conceptual comparison of how variations in the ester group's alkyl chain might influence the rate of nucleophilic acyl substitution due to steric effects.

Therefore, while substituting the propionate group with a smaller methyl (acetate) or a larger butyl (butyrate) group would not significantly alter the kinetics of electrophilic aromatic substitution, it could introduce subtle differences in the rates of reactions occurring directly at the ester functionality.

Mechanistic Investigations into 2 Chlorophenyl Propionate

Reaction Mechanisms of Synthesis and Chemical Degradation

The synthesis and degradation of 2-chlorophenyl propionate (B1217596) are governed by fundamental principles of organic chemistry, primarily involving nucleophilic acyl substitution.

Detailed Mechanistic Pathways of Esterification

The primary method for synthesizing 2-chlorophenyl propionate is through the esterification of 2-chlorophenol (B165306) with a propionic acid derivative. One common pathway involves the reaction of 2-chlorophenol with propionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group of 2-chlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the oxygen, resulting in the formation of this compound and hydrochloric acid. pearson.com

Alternatively, direct esterification can be achieved by reacting 2-chlorophenol with propionic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process analogous to Fischer esterification. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of propionic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-chlorophenol then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. libretexts.org

Catalytic Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of this compound by increasing the reaction rate. In acid-catalyzed esterification, the catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl group of the carboxylic acid. This protonation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol (2-chlorophenol). The catalyst is regenerated at the end of the reaction cycle, fulfilling its catalytic role.

The chemical degradation of this compound often occurs through hydrolysis, which can be catalyzed by either acids or bases. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-chlorophenol and propionic acid. The mechanism is the reverse of acid-catalyzed esterification. chemguide.co.uk It begins with the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, 2-chlorophenol is eliminated as the leaving group, and the protonated carboxylic acid is deprotonated to give propionic acid and regenerate the acid catalyst. libretexts.orgresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This process involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.comwikipedia.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. study.comyoutube.com The alkoxide (2-chlorophenoxide) is then eliminated. This is followed by an irreversible acid-base reaction where the liberated 2-chlorophenoxide, a relatively strong base, deprotonates the newly formed propionic acid to yield a carboxylate salt (propionate) and 2-chlorophenol. masterorganicchemistry.combyjus.com This final deprotonation step drives the reaction to completion, making saponification an essentially irreversible process. masterorganicchemistry.com

Mechanistic Basis of Agro-Chemical Action (e.g., Herbicidal Properties)

Certain chlorophenoxy compounds exhibit herbicidal properties by acting as synthetic mimics of the plant hormone auxin. flvc.org This mimicry leads to abnormal and uncontrolled plant growth, ultimately causing the death of susceptible plants. flvc.orgunl.edu

Interaction with Plant Physiological Processes (e.g., Auxin Mimicry)

Chlorophenoxy herbicides, due to their structural similarity to the natural plant auxin, indole-3-acetic acid (IAA), can bind to auxin receptors in plants. flvc.orgunl.edu This binding initiates a cascade of events that disrupt normal physiological processes. nih.gov Unlike natural auxin, which is tightly regulated within the plant, these synthetic auxins are more stable and persist for longer periods, leading to a continuous and unregulated stimulation of auxin-responsive genes. nih.gov This results in epinasty (downward bending of leaves), stem twisting, and abnormal cell elongation and division. purdue.edu The sustained and excessive hormonal activity overwhelms the plant's ability to maintain normal growth patterns. nih.gov

Furthermore, the application of auxinic herbicides can lead to the upregulation of the biosynthesis of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA). nih.govnih.gov The increased production of ethylene contributes to the epinastic response, while elevated ABA levels can induce stomatal closure and lead to oxidative stress. nih.gov

Disruption of Cellular Processes in Target Organisms

The herbicidal action of chlorophenoxy compounds stems from the widespread disruption of cellular processes. The uncontrolled cell division and elongation lead to the blockage of phloem transport, preventing the distribution of sugars and other essential nutrients throughout the plant. flvc.org This effectively starves the roots and other parts of the plant.

At the cellular level, these herbicides can cause damage to cell membranes. tandfonline.comnih.govtandfonline.com This disruption can impair the function of membrane-bound proteins and transport systems, leading to a loss of cellular integrity. The overproduction of reactive oxygen species (ROS), induced by the hormonal imbalance, can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids. scielo.br Additionally, some studies suggest that chlorophenoxy herbicides can uncouple oxidative phosphorylation, interfering with the plant's energy production (ATP synthesis). tandfonline.comnih.govtandfonline.com The combination of these disruptive effects at both the physiological and cellular levels leads to the eventual death of the target weed. umn.eduumn.edu

Fundamental Chemical Interactions with Receptor Systems (e.g., Free Fatty Acid Receptors)

The propionate moiety of this compound suggests a potential for interaction with receptors that recognize short-chain fatty acids (SCFAs), such as the free fatty acid receptors 2 (FFA2) and 3 (FFA3). nih.govscienceopen.com These G protein-coupled receptors are involved in various physiological processes, including metabolic regulation and immune responses. nih.gov

The binding of SCFAs to FFA2 and FFA3 is primarily mediated by an interaction between the carboxylate group of the fatty acid and conserved arginine residues within the receptors. scienceopen.comnih.gov Specifically, two arginine residues and a histidine residue have been identified as critical for the recognition and binding of the carboxylate group of SCFAs. scienceopen.comnih.gov

While the primary interaction is with the carboxylate group, the rest of the ligand also contributes to binding affinity and specificity. The presence of the 2-chlorophenyl group in this compound introduces a bulky, hydrophobic, and electron-withdrawing substituent. Modeling studies and experiments with synthetic ligands for FFA2 have indicated the presence of hydrophobic residues in the transmembrane domains of the receptor that can contribute to the binding of aromatic moieties, such as a p-chlorophenyl group. nih.gov This suggests that the 2-chlorophenyl portion of this compound could potentially interact with a hydrophobic pocket within the binding site of FFA receptors, influencing its binding affinity and selectivity. The specific orientation and interactions of the 2-chlorophenyl group would depend on the precise topography of the receptor's binding pocket.

Interactive Data Table: Key Mechanistic Features

| Mechanism | Key Steps | Reactants/Mediators | Products/Effects |

| Acid-Catalyzed Esterification | Protonation of carbonyl, Nucleophilic attack by alcohol, Proton transfer, Elimination of water | 2-Chlorophenol, Propionic acid, Acid catalyst (e.g., H₂SO₄) | This compound, Water |

| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide, Formation of tetrahedral intermediate, Elimination of alkoxide, Deprotonation | This compound, Strong base (e.g., NaOH) | 2-Chlorophenol, Propionate salt |

| Auxin Mimicry | Binding to auxin receptors, Upregulation of auxin-responsive genes, Hormonal imbalance | Chlorophenoxy herbicide, Plant auxin receptors | Uncontrolled growth, Epinasty, Stem twisting |

| Cellular Disruption | Cell membrane damage, Uncoupling of oxidative phosphorylation, Oxidative stress | Chlorophenoxy herbicide, Plant cells | Loss of cellular integrity, ATP depletion, Cell death |

| FFA Receptor Interaction | Interaction of propionate with arginine residues, Potential interaction of chlorophenyl group with hydrophobic pocket | This compound, FFA2/FFA3 receptors | Receptor activation/modulation |

Analytical Characterization and Method Development for 2 Chlorophenyl Propionate

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are fundamental in the analytical characterization and purification of 2-Chlorophenyl propionate (B1217596). These methods separate the compound from impurities, reaction byproducts, or other components of a mixture based on differential partitioning between a mobile phase and a stationary phase. The choice of technique depends on the analytical goal, whether it is for purity assessment, quantitative analysis, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying 2-Chlorophenyl propionate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing aromatic esters like this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used. researchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. researchgate.net

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial for ensuring the reliability of the analytical data. researchgate.net This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Chiral Chromatography (e.g., Chiral HPLC)

This compound is a chiral compound, existing as two enantiomers (R and S forms) due to the stereocenter in the propionate moiety. As enantiomers often exhibit different biological activities, their separation and quantification are critical, particularly in the pharmaceutical and agrochemical industries. ntu.edu.twnih.gov Chiral HPLC is the most direct and widely used method for this purpose. ntu.edu.tw

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for separating a wide range of chiral compounds. ntu.edu.twnih.gov For instance, cellulose phenylcarbamate derivatives (like Chiralcel OD) or cellulose cinnamate (B1238496) esters (like Chiralcel OK) have been successfully used to separate derivatives of 2-(phenoxy)propionic acid. ntu.edu.tw

The mechanism of separation on these CSPs is complex, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. ntu.edu.tw The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for achieving enantioseparation.

Table 2: Chiral Stationary Phases for Separation of Phenoxypropionate Derivatives

| Chiral Stationary Phase (CSP) | Polymer Backbone | Derivative |

| Chiralcel OD | Cellulose | Phenylcarbamyl ester |

| Chiralcel OK | Cellulose | Cinnamyl ester |

The chlorine substitution on the phenyl ring of the analyte can significantly influence the separation efficiency on these columns. ntu.edu.tw

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for purity assessment and identifying the presence of volatile impurities. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase.

For a compound like this compound, a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polysiloxanes, would be suitable. The separation is based on the compound's boiling point and its interaction with the stationary phase. An ultrahigh inert column can be beneficial to prevent reactions with active functional groups. google.com

The GC system is typically equipped with a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. Temperature programming, where the column temperature is increased during the analysis, is often employed to ensure the timely elution of all components. google.com

Preparative Chromatography (e.g., Flash Chromatography)

When high-purity this compound is required for research, reference standards, or further synthesis, preparative chromatography is the method of choice. welch-us.comwarwick.ac.uk This technique is essentially a scaled-up version of analytical chromatography, with the primary goal of isolating and collecting the target compound rather than just analyzing it. warwick.ac.uk

Flash chromatography, a type of preparative column chromatography, is commonly used for purification after chemical synthesis. It utilizes a glass column packed with a stationary phase (often silica gel) and a solvent (mobile phase) that is pushed through the column with moderate pressure, typically from compressed air or a pump. This allows for faster and more efficient separations compared to traditional gravity-fed column chromatography.

For large-scale or higher-resolution purification, preparative HPLC is employed. welch-us.com This involves using larger columns with greater loading capacity and a system designed to handle higher flow rates and collect fractions of the eluting solvent that contain the purified compound. welch-us.comwarwick.ac.uk The principles of separation are the same as in analytical HPLC, and analytical methods are often scaled up to the preparative level. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the propionate group. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

Aromatic Protons: The four protons on the 2-chlorophenyl ring would appear in the downfield region (typically δ 7.2–7.5 ppm), with their specific chemical shifts and splitting patterns (multiplicity) depending on their position relative to the ester and chloro substituents.

Propionate Protons: The propionate moiety would give rise to a quartet for the methine proton (-CH-) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling with each other. The methyl protons would appear further upfield (typically δ 1.2–1.4 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears far downfield (typically ~170 ppm).

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring would produce signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the oxygen and the carbon attached to the chlorine will have distinct chemical shifts.

Aliphatic Carbons: The two carbons of the propionate side chain will appear in the upfield region of the spectrum.

Together, ¹H and ¹³C NMR spectra provide a complete picture of the molecular structure, confirming the presence and connectivity of all functional groups and substituent positions, thus verifying the identity of this compound.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Propionate Methyl (-CH₃) | ¹H | 1.2 – 1.4 | Triplet |

| Propionate Methylene (-CH₂-) | ¹H | Not Applicable | Not Applicable |

| Propionate Methine (-CH-) | ¹H | Not Applicable | Quartet |

| Aromatic Protons (Ar-H) | ¹H | 7.2 – 7.5 | Multiplet |

| Propionate Methyl (-CH₃) | ¹³C | ~10 | Not Applicable |

| Propionate Methylene (-CH₂-) | ¹³C | Not Applicable | Not Applicable |

| Propionate Methine (-CH-) | ¹³C | ~30 | Not Applicable |

| Aromatic Carbons (Ar-C) | ¹³C | 120 – 150 | Not Applicable |

| Carbonyl Carbon (C=O) | ¹³C | ~170 | Not Applicable |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the functional group characterization of this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. The primary functional groups present in this compound are the ester group (C=O and C-O), the aromatic ring (C=C and C-H), and the alkyl chain (C-H).

The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituted phenyl ring. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring may cause a slight shift in this absorption frequency.

The carbon-oxygen (C-O) stretching vibrations of the ester group are expected to produce two distinct bands. The stretching of the acyl-oxygen (C-O) bond is anticipated in the 1200-1170 cm⁻¹ region, while the alkyl-oxygen (O-C) stretch will likely appear in a slightly different region.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the propionate alkyl group occurs just below 3000 cm⁻¹. The carbon-carbon (C=C) stretching vibrations within the aromatic ring usually give rise to multiple bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a characteristic band is expected in this region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretching | 1750 - 1735 | Strong |

| Ester (Acyl-O) | C-O Stretching | 1200 - 1170 | Strong |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to Weak |

| Alkyl (Propionate) | C-H Stretching | 3000 - 2850 | Medium |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | Medium to Weak |

| Aromatic Ring (ortho-disubstituted) | C-H Out-of-Plane Bending | ~750 | Strong |

| Aryl Halide | C-Cl Stretching | 1100 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The monoisotopic mass of this compound (C₉H₉ClO₂) is approximately 184.03 g/mol . researchgate.net In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of this compound is influenced by the presence of the ester functional group, the aromatic ring, and the chlorine substituent. A notable fragmentation pathway for ortho-chlorinated phenyl esters involves the loss of the chlorine atom. acs.orgresearchgate.net This can occur through an intramolecular cyclization, where the carbonyl oxygen attacks the carbon bearing the chlorine, leading to the formation of a benzopyrylium ion. acs.org

Key fragmentation pathways for this compound may include:

Loss of the propionyloxy group: Cleavage of the ester bond can result in the formation of a chlorophenyl cation.

Loss of the ethyl group: Fragmentation of the propionate side chain can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a characteristic fragment.

McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral molecule.

Formation of benzopyrylium ion: As mentioned, the loss of the ortho-chlorine substituent can lead to the formation of a stable benzopyrylium cation. acs.org

The relative abundance of these fragment ions provides valuable information for the structural confirmation of this compound.

Advanced Purity Assessment and Stability Studies

Determination of Chemical Purity

The chemical purity of this compound is a critical parameter that can be accurately determined using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aromatic esters. purdue.eduguidechem.com

A typical RP-HPLC method for purity assessment would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol. The separation is achieved based on the differential partitioning of this compound and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, typically in the range of 260–280 nm.

The purity is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram. Method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the purity determination. purdue.edu

Degradation Product Profiling

Understanding the degradation profile of this compound is essential for ensuring its quality and stability. The primary degradation pathway for esters is hydrolysis, which involves the cleavage of the ester bond. acs.org In the case of this compound, hydrolysis would yield 2-chlorophenol (B165306) and propionic acid.

Forced degradation studies are performed to identify potential degradation products under various stress conditions, including:

Hydrolytic degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions. The rate of hydrolysis is expected to be significantly higher under alkaline conditions due to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester. acs.org

Oxidative degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.

Photolytic degradation: The compound is exposed to UV or visible light to evaluate its photostability. Photodegradation of the 2-chlorophenol moiety could potentially lead to the formation of other chlorinated aromatic compounds.

Thermal degradation: The compound is subjected to high temperatures to assess its thermal stability.

The degradation products are typically identified and characterized using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

Chemical Stability under Varying Conditions

The chemical stability of this compound is evaluated by monitoring its degradation over time under different environmental conditions, such as temperature, humidity, and pH. Stability studies are crucial for determining the appropriate storage conditions and shelf-life of the compound.

These studies are generally conducted following the International Council for Harmonisation (ICH) guidelines. magnaflux.eu Samples of this compound are stored under controlled conditions, and the concentration of the parent compound and the formation of degradation products are monitored at specific time intervals using a validated stability-indicating HPLC method.

The stability of this compound is expected to be influenced by:

pH: As an ester, it will be more susceptible to degradation in alkaline and, to a lesser extent, acidic conditions due to hydrolysis. acs.org

Temperature: Higher temperatures will accelerate the rate of degradation.

Light: Exposure to light may induce photodegradation.

The results from these stability studies are used to establish the recommended storage conditions to ensure the integrity and purity of this compound over its shelf-life. A summary of typical conditions for stability testing is provided in the interactive data table below.

| Condition | Parameter | Typical Values | Expected Outcome |

|---|---|---|---|

| Hydrolytic | Acidic | e.g., 0.1 M HCl | Moderate degradation |

| Neutral | e.g., Water at pH 7 | Slow degradation | |

| Alkaline | e.g., 0.1 M NaOH | Rapid degradation | |

| Oxidative | Oxidizing Agent | e.g., 3% H₂O₂ | Potential for degradation |

| Photolytic | Light Exposure | e.g., UV light (254 nm) | Potential for degradation |

| Thermal | Elevated Temperature | e.g., 60°C | Accelerated degradation |

| High Humidity | e.g., 75% RH | May enhance degradation, especially at elevated temperatures |

Computational Chemistry and Molecular Modeling of 2 Chlorophenyl Propionate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 2-chlorophenyl propionate (B1217596). DFT methods are widely used for their balance of computational cost and accuracy in predicting the electronic structure and related properties of organic molecules. materialsciencejournal.orgresearchgate.net Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) are commonly employed for geometry optimization and property calculations of aromatic esters and chlorinated compounds. materialsciencejournal.orgufv.br

The electronic structure of 2-chlorophenyl propionate dictates its reactivity. The presence of an electron-withdrawing chlorine atom and the ester functional group significantly influences the electron distribution across the molecule. DFT calculations can quantify this through various descriptors derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. materialsciencejournal.org Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies to predict the molecule's behavior in chemical reactions. mdpi.comchemrxiv.org For instance, the electron-withdrawing nature of the chlorine substituent is expected to make the carbonyl carbon more electrophilic, enhancing its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP analysis would likely show negative potential (red/yellow regions) around the oxygen atoms of the ester group and the chlorine atom, indicating sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the aromatic ring. researchgate.net

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative) This table presents theoretical data typical for structurally similar aromatic esters, calculated using DFT methods, as specific published data for this compound is not available.